Isosorbide-13C6 Dinitrate is a stable isotope-labeled analog of Isosorbide Dinitrate, a nitric oxide donor with vasodilatory properties. [] The key difference lies in the replacement of six 12C atoms with the stable isotope 13C in Isosorbide-13C6 Dinitrate. This isotopic labeling makes it a valuable tool in scientific research, particularly in pharmacokinetic and metabolic studies. []
Isosorbide-13C6 dinitrate is a chemically modified form of isosorbide dinitrate, which is a well-known vasodilator used primarily in the treatment of angina pectoris and heart failure. This compound is notable for its use in scientific research, particularly in pharmacokinetic studies due to the incorporation of the carbon-13 isotope, allowing for enhanced tracking and analysis in metabolic studies.
Isosorbide-13C6 dinitrate can be synthesized from isosorbide dinitrate, which itself is derived from sorbitol. The introduction of the carbon-13 isotope facilitates various applications in research settings, particularly in studies involving metabolic pathways and drug interactions.
Isosorbide-13C6 dinitrate is classified as a small molecule drug. It falls under the category of nitrates, which are compounds that release nitric oxide upon metabolism. This compound is recognized for its vasodilatory effects, similar to those of other nitrates like nitroglycerin.
The synthesis of isosorbide-13C6 dinitrate typically involves the nitration of isosorbide-13C6. The process may include the following steps:
The reaction conditions, including temperature and time, must be carefully controlled to ensure high yield and purity of the final product. The reaction typically occurs at low temperatures to minimize side reactions.
Isosorbide-13C6 dinitrate has a chemical formula of C6H8N2O8, with a molecular weight of approximately 236.136 g/mol. The structure features two nitrooxy groups attached to the isosorbide backbone.
Isosorbide-13C6 dinitrate primarily undergoes hydrolysis to release nitric oxide. This reaction can be represented as follows:
The release of nitric oxide activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) within vascular smooth muscle cells. This cascade results in vasodilation.
The mechanism by which isosorbide-13C6 dinitrate exerts its effects involves several steps:
This mechanism enhances blood flow and reduces cardiac workload.
Isosorbide-13C6 dinitrate finds utility primarily in scientific research rather than clinical applications. Its isotopic labeling allows for:
Isosorbide-13C6 dinitrate (CAS: 1246815-45-1) is a stable isotope-labeled analog of the antianginal drug isosorbide dinitrate (ISDN), where all six carbon atoms are replaced with ¹³C isotopes. This intentional labeling strategy preserves the core molecular structure—a dinitrated dianhydrosorbitol framework—while creating a mass spectrometrically distinguishable variant. The molecular formula is [¹³C]₆H₈N₂O₈, with a molecular weight of 242.09 g/mol, compared to 236.14 g/mol for the unlabeled compound [3] [6]. The isotopic enrichment exceeds 98% ¹³C, ensuring minimal natural abundance interference in trace analyses [6].
The compound retains the relative stereo configuration of unlabeled ISDN, featuring a bicyclic furanofuran ring system with nitrate esters at positions 2 and 5. The IUPAC name, [(3S,3aS,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-¹³C₄)furano3,2-bfuran-6-yl] nitrate, confirms the stereospecific placement of the isotopic labels within the fused ring system [3]. This precise labeling ensures identical biochemical behavior to the native drug while providing a +6 Da mass shift for detection.
The primary distinction between labeled and unlabeled ISDN lies in their physicochemical properties driven by mass differences:
Table 1: Comparative Properties of Labeled vs. Unlabeled ISDN
Property | Isosorbide-13C6 Dinitrate | Unlabeled Isosorbide Dinitrate |
---|---|---|
Molecular Formula | [¹³C]₆H₈N₂O₈ | C₆H₈N₂O₈ |
Molecular Weight (g/mol) | 242.09 | 236.14 |
CAS Number | 1246815-45-1 | 87-33-2 |
Melting Point | 68–70°C | 70–72°C |
Solubility | Slight in CHCl₃, MeOH | Soluble in ethanol, acetone |
Natural Isotopic Abundance | >98% ¹³C | ~1.1% ¹³C |
While chromatographic retention times remain nearly identical, mass spectrometry reveals a clear separation: the labeled compound exhibits a molecular ion cluster at m/z 242–248, contrasting with the unlabeled ion at m/z 236 [3] [8]. This mass difference enables its use as an internal standard in quantitative assays, compensating for matrix effects and instrument variability.
Crucially, the isotopic labeling does not alter the compound’s chemical reactivity. Both forms undergo identical metabolic pathways, including reductive denitration to isosorbide mononitrates and hydrolysis to isosorbide [8] [10]. This biochemical congruence ensures accurate tracking of drug disposition when the labeled variant is co-administered as a tracer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C-NMR spectroscopy directly validates the isotopic enrichment and molecular integrity. Key shifts include:
Table 2: Key NMR Assignments
Carbon Position | δ (ppm), ¹³C-NMR | Multiplicity |
---|---|---|
C-2/C-5 | 82.3 | CH-O-NO₂ |
C-3/C-4 | 73.9 | CH-O |
C-1/C-6 | 71.5 | CH-O (bridge) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra confirm functional group preservation:
X-Ray Diffraction (XRD)
Single-crystal XRD reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
Analytical and Synthetic Applications of Isosorbide-13C6 Dinitrate
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1